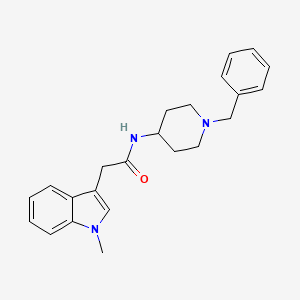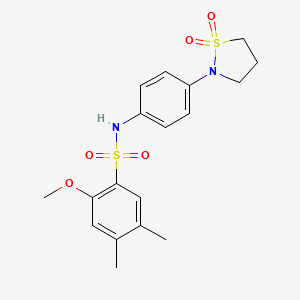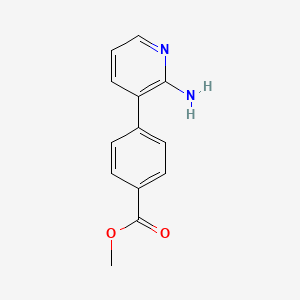![molecular formula C15H20N4O2 B2884077 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-85-9](/img/structure/B2884077.png)
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidopyrimidines are types of bicyclic [6 + 6] systems . The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Anticancer Agents
Pyrido[2,3-d]pyrimidines, the class of compounds to which your compound belongs, have been studied extensively for their anticancer properties . They have shown a broad spectrum of activities, including antitumor effects . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agents
Pyrido[2,3-d]pyrimidines have also been found to have antibacterial properties . This makes them potentially useful in the treatment of bacterial infections.
CNS Depressants
These compounds have shown CNS depressive activity . This means they could potentially be used in the treatment of conditions like anxiety, panic disorders, and sleep disorders.
Anticonvulsants
Pyrido[2,3-d]pyrimidines have anticonvulsant activities . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antipyretics
These compounds have antipyretic activities . This means they could potentially be used to reduce fever.
Anti-inflammatory Agents
Pyrimidines, another class of compounds to which your compound belongs, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The development of more potent and effective targeted kinase inhibitors (TKIs) is a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-8-16-13-11(12(9)17-10-6-4-5-7-10)14(20)19(3)15(21)18(13)2/h8,10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFGQJTDJISDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3CCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)
![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)



![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)